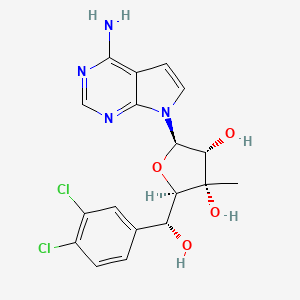
M-MoDE-A (2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-MoDE-A (2) is a bifunctional small molecule that promotes the degradation of extracellular proteins through the asialoglycoprotein receptor (ASGPR) . This compound is part of the lysosome-targeting chimera (LYTAC) family, which is designed to facilitate targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M-MoDE-A (2) involves multiple steps, including the formation of bifunctional linkers and the attachment of targeting ligands. The reaction conditions typically require precise control of temperature, pH, and solvent composition to ensure the stability and activity of the final product .
Industrial Production Methods
Industrial production of M-MoDE-A (2) involves large-scale synthesis using automated reactors and purification systems. The process includes rigorous quality control measures to ensure the consistency and purity of the compound. The production methods are designed to be scalable and cost-effective, allowing for the efficient manufacture of M-MoDE-A (2) for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
M-MoDE-A (2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within M-MoDE-A (2), altering its activity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s targeting capabilities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include modified versions of M-MoDE-A (2) with enhanced or altered biological activities. These products are often used in further research to explore new therapeutic applications and improve the compound’s efficacy .
Scientific Research Applications
M-MoDE-A (2) has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Facilitates the study of cellular processes involving protein turnover and degradation.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the development of new biotechnological applications and drug discovery efforts.
Mechanism of Action
M-MoDE-A (2) exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells. This binding facilitates the internalization of the compound and its target proteins into lysosomes, where they are degraded. The molecular targets include various extracellular proteins, and the pathways involved are primarily related to lysosomal degradation and protein turnover .
Comparison with Similar Compounds
Similar Compounds
D-MoDE-A (1): Another bifunctional small molecule that promotes extracellular protein degradation through ASGPR.
Tri-GalNAc (OAc)3-Perfluorophenyl: A ligand used in the synthesis of GalNAc-lysosome-targeting chimeras.
Tri-GalNAc biotin: A small molecule lysosome targeting degrader serving as a ligand for ASGPR.
Uniqueness
M-MoDE-A (2) is unique due to its specific bifunctional design, which allows for targeted degradation of extracellular proteins through ASGPR. This specificity and efficiency make it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C78H119FN12O34 |
|---|---|
Molecular Weight |
1787.8 g/mol |
IUPAC Name |
N-[2-[[1,3-bis[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-2-oxoethyl]-4-[2-[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]quinolin-6-yl]oxybutanamide |
InChI |
InChI=1S/C78H119FN12O34/c1-47(95)84-66-72(107)69(104)58(41-92)123-75(66)120-34-31-113-28-25-110-22-15-80-62(100)12-19-116-44-78(45-117-20-13-63(101)81-16-23-111-26-29-114-32-35-121-76-67(85-48(2)96)73(108)70(105)59(42-93)124-76,46-118-21-14-64(102)82-17-24-112-27-30-115-33-36-122-77-68(86-49(3)97)74(109)71(106)60(43-94)125-77)88-65(103)39-83-61(99)5-4-18-119-52-8-10-54-50(37-52)6-9-55(87-54)56-40-91(90-89-56)51-7-11-57(98)53(79)38-51/h6-11,37-38,40,58-60,66-77,92-94,98,104-109H,4-5,12-36,39,41-46H2,1-3H3,(H,80,100)(H,81,101)(H,82,102)(H,83,99)(H,84,95)(H,85,96)(H,86,97)(H,88,103)/t58-,59-,60-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1 |
InChI Key |
IKWVRATZKUBMFQ-VSYHIQGSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)CCCOC4=CC5=C(C=C4)N=C(C=C5)C6=CN(N=N6)C7=CC(=C(C=C7)O)F)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)CCCOC4=CC5=C(C=C4)N=C(C=C5)C6=CN(N=N6)C7=CC(=C(C=C7)O)F)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)


![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)



